4-methoxybenzaldehyde 1-(4-amino-4H-1,2,4-triazol-3-yl)hydrazone
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Overview
Description
4-methoxybenzaldehyde 1-(4-amino-4H-1,2,4-triazol-3-yl)hydrazone is a compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from 4-methoxybenzaldehyde and 4-amino-4H-1,2,4-triazole. It is known for its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybenzaldehyde 1-(4-amino-4H-1,2,4-triazol-3-yl)hydrazone typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-amino-4H-1,2,4-triazole. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methoxybenzaldehyde 1-(4-amino-4H-1,2,4-triazol-3-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Primary amine and aldehyde.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
4-methoxybenzaldehyde 1-(4-amino-4H-1,2,4-triazol-3-yl)hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxybenzaldehyde 1-(4-amino-4H-1,2,4-triazol-3-yl)hydrazone involves its interaction with biological targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its biological activity. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzaldehyde 1-(4-amino-4H-1,2,4-triazol-3-yl)hydrazone: Known for its antimicrobial and anticancer properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Exhibits potent inhibitory activities against cancer cell lines.
4-amino-4H-1,2,4-triazole derivatives: Possess a wide range of biological activities, including antifungal, antiviral, and anticancer properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable coordination complexes with metal ions. This property enhances its biological activity and makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
3-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O/c1-17-9-4-2-8(3-5-9)6-12-14-10-15-13-7-16(10)11/h2-7H,11H2,1H3,(H,14,15)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATMAEDNDNJAEC-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NN=CN2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NN=CN2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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